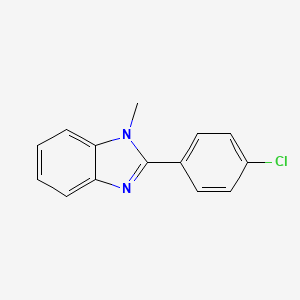

2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole

Description

2-(4-Chlorophenyl)-1-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-chlorophenyl substituent at the 2-position and a methyl group at the 1-position of the heterocyclic core. This compound belongs to a broader class of bioactive benzodiazoles, which are structurally related to benzimidazoles and exhibit diverse pharmacological properties, including antiparasitic, antioxidant, and anti-inflammatory activities . Its molecular formula is C₁₄H₁₀ClN₂, with a molecular weight of 241.70 g/mol (based on analogs in and ) .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYYYTWUVIVVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of substituted benzodiazoles.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Aromatase Inhibition

One of the most significant applications of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole is its role as a potent aromatase inhibitor. Aromatase inhibitors are crucial in treating estrogen-dependent conditions such as breast cancer. Studies have shown that this compound exhibits high selectivity and potency against human aromatase, particularly when using its dextrorotatory enantiomer .

Case Study: Breast Cancer Treatment

In clinical settings, compounds with similar structures have been evaluated for their efficacy in reducing estrogen levels in postmenopausal women with hormone receptor-positive breast cancer. The selective inhibition of aromatase by 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole could potentially lead to improved therapeutic outcomes .

Synthesis of Derivatives

Benzodiazole Derivatives

The synthesis of derivatives from 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole has been explored extensively. For instance, the compound can undergo various chemical transformations to yield derivatives with enhanced biological activities, such as anti-inflammatory and antibacterial properties .

Table: Biological Activities of Benzodiazole Derivatives

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| 4-(Chlorophenyl)benzimidazole | Anti-inflammatory | |

| 5-(Chlorophenyl)thiadiazole | Antibacterial | |

| 6-(Chlorophenyl)benzothiazole | Anticancer |

Materials Science

Polymeric Applications

Beyond medicinal applications, 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole is also utilized in materials science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that adding this compound to polymers can improve their performance in high-temperature applications .

Case Study: High-Performance Polymers

In a study focusing on polymer composites, the addition of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole resulted in significant improvements in tensile strength and thermal resistance compared to control samples without the compound .

Environmental Applications

Photocatalytic Properties

Recent investigations have revealed that compounds similar to 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole exhibit photocatalytic properties that can be harnessed for environmental remediation. These compounds can facilitate the degradation of pollutants under UV light irradiation, making them suitable for wastewater treatment applications .

Table: Photocatalytic Efficiency of Related Compounds

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methyl-Substituted Derivatives

The position of the methyl group on the benzodiazole ring significantly impacts physicochemical and biological properties:

Substituent Variations on the Benzimidazole Core

Phenyl vs. Methyl at the 1-Position

- 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole (): Structural Difference: A phenyl group replaces the methyl at the 1-position. However, this substitution reduces metabolic stability compared to the methyl analog .

Sulfonyl and Acetamide Derivatives

- 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-1,3-benzodiazole (): Structural Difference: A sulfonyl group bridges the 4-chlorophenyl and benzodiazole moieties. This derivative is reported in enzyme inhibition studies but lacks direct bioactivity data .

- 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (Compound 3q in ):

- Structural Difference : An acetamide group is appended to the benzimidazole core.

- Bioactivity : Demonstrates potent anthelmintic activity (paralysis and death of Pheretima posthuma worms at IC₅₀ values comparable to albendazole). The acetamide group enhances hydrogen-bonding capacity, improving target engagement .

Functional Group Additions

Carboxylic Acid Derivatives

- 2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid ():

- Structural Difference : A carboxylic acid group at the 5-position.

- Impact : The carboxylic acid increases polarity (MW: 272.69 g/mol ), making it suitable for salt formation and improving solubility in polar solvents. This derivative is often used as a synthetic intermediate for prodrug development .

Chloromethyl Substituents

Anthelmintic Activity

- Target Compound: Limited direct data, but structural analogs like 3q () show efficacy against Pheretima posthuma with paralysis times of 12–18 minutes and death times of 24–36 minutes, outperforming albendazole .

- Key Structural Requirement : The 4-chlorophenyl group is critical for binding to β-tubulin in parasites, disrupting microtubule assembly .

Biological Activity

2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a 4-chlorophenyl group and a methyl group. The presence of the chlorine atom is significant as it often enhances biological activity through electronic effects and steric hindrance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole against various cancer cell lines.

Table 1: Anticancer Activity Data

Case Study : In a recent in vitro study, the compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM, comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial effects of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole have also been investigated.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Findings : The compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The MIC values suggest that it holds promise as an antimicrobial agent, particularly against Candida species .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in several studies.

Table 3: Anti-inflammatory Activity Data

| Model | Dose (mg/kg) | Effectiveness | Reference |

|---|---|---|---|

| Carrageenan-induced edema in rats | 100 | Significant reduction in swelling | |

| Lipopolysaccharide (LPS) model | 50 | Decreased cytokine levels |

Research Insights : In vivo studies demonstrated that administration of the compound significantly reduced inflammation in animal models. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

The biological activities of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole can be attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-inflammatory Pathway : It inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-1-methyl-1H,3-benzodiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A general method involves dissolving the benzodiazole precursor (e.g., 1-methyl-1H-benzimidazole) in absolute ethanol, adding substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) with catalytic glacial acetic acid, and refluxing for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization yield the product . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or temperature to improve yield and purity.

Q. How can the purity of the compound be assessed, and what analytical techniques are recommended?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis. Method development should consider pH-dependent retention behavior (e.g., using trifluoroacetic acid in mobile phases) and UV detection at 220–280 nm. Complementary techniques include thin-layer chromatography (TLC) with iodine visualization and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. What safety precautions are critical during handling and storage?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Store in airtight containers at 2–8°C, away from light, to prevent degradation. Safety data from analogous chlorophenyl compounds highlight risks of acute toxicity, necessitating adherence to CAS Common Chemistry guidelines .

Q. How do solvent choices influence the compound’s solubility and reaction outcomes?

Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) but lower in water. Ethanol or methanol is preferred for reflux-based syntheses due to moderate polarity and boiling points. Solvatochromic studies of related benzodiazoles suggest solvent polarity indices (e.g., ET30) can predict solvation effects on reaction kinetics .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, displacement ellipsoids at 50% probability level can confirm substituent orientation, while R factors (<0.05) ensure accuracy. ORTEP-III visualizes molecular geometry, critical for distinguishing regioisomers or tautomers .

Q. What strategies mitigate cis/trans isomerism during synthesis?

Isomerization can occur during alkylation or condensation steps. Using Lewis acids (e.g., AlCl3) promotes trans-isomer dominance via keto-enol tautomerism stabilization. Selective crystallization in solvents like hexane/ethyl acetate (3:1) isolates preferred isomers, as demonstrated in analogous atovaquone syntheses .

Q. How do computational methods (DFT, molecular docking) predict biological activity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Docking studies using AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes), evaluating binding affinities (ΔG values) and hydrogen-bonding networks. For benzodiazoles, π-π stacking with aromatic residues often drives activity .

Q. What experimental and computational approaches reconcile conflicting spectroscopic and crystallographic data?

Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility. Variable-temperature NMR identifies dynamic processes, while Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., C–H⋯π contacts) that stabilize specific conformers in the solid state .

Q. How can microwave-assisted synthesis improve yield and reduce reaction time?

Microwave irradiation enhances reaction rates via dielectric heating. For benzodiazole derivatives, 20–30-minute reactions at 100–150°C in sealed vessels achieve >90% yield, compared to 4–6 hours under conventional reflux. Parameters like power (300–600 W) and solvent (e.g., ethanol/DMF mixtures) require optimization to avoid decomposition .

Q. What mechanistic insights explain side-product formation in benzodiazole syntheses?

Competing pathways, such as over-alkylation or oxidation, are common. Kinetic studies (e.g., in situ IR monitoring) identify intermediates like Schiff bases. Quenching with aqueous NaHCO3 or adding radical inhibitors (e.g., BHT) suppresses side reactions. GC-MS or LC-MS profiles trace impurity origins .

Methodological Tables

Table 1: Key Crystallographic Parameters for a Benzodiazole Derivative (from )

| Parameter | Value |

|---|---|

| Formula | C31H24Cl2N2S2 |

| Molecular weight | 559.54 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| R factor | 0.053 |

| Data-to-parameter ratio | 17.9 |

Table 2: Solvent Polarity Effects on Reaction Yield (from )

| Solvent | ET30 (kcal/mol) | Yield (%) |

|---|---|---|

| Ethanol | 51.9 | 82 |

| DMF | 43.8 | 75 |

| Acetonitrile | 45.8 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.